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Monosodium glutarate - 3343-88-2

Monosodium glutarate

Catalog Number: EVT-3188465
CAS Number: 3343-88-2
Molecular Formula: C5H7NaO4
Molecular Weight: 154.1 g/mol
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Product Introduction

Overview

Monosodium glutamate is the sodium salt of glutamic acid, a naturally occurring amino acid that plays a significant role in human metabolism and is widely recognized for its flavor-enhancing properties. Monosodium glutamate is commonly used as a food additive to amplify the umami taste, which is one of the five basic tastes alongside sweet, sour, bitter, and salty. The compound was first isolated by Japanese chemist Kikunae Ikeda in 1908 from seaweed and has since become a staple in various cuisines around the world.

Source

Monosodium glutamate is derived from glutamic acid, which can be found in many protein-rich foods such as meat, fish, eggs, dairy products, and certain vegetables like tomatoes and mushrooms. The industrial production of monosodium glutamate primarily utilizes fermentation processes involving plant-based materials such as sugar cane, sugar beets, or molasses.

Classification

Monosodium glutamate is classified as a flavor enhancer and is designated by the food additive code E621 in the European Union. It is categorized under amino acid derivatives due to its structure and origin from an amino acid.

Synthesis Analysis

Methods of Production

Monosodium glutamate can be synthesized using several methods:

Technical Details

The fermentation process typically involves:

  • Cultivating bacteria in a controlled environment.
  • Monitoring pH levels (usually maintained between 6 to 9) to optimize glutamic acid production.
  • Adding sodium ions after a significant amount of glutamic acid has been produced to facilitate the conversion to monosodium glutamate .
Molecular Structure Analysis

Structure

Monosodium glutamate has the chemical formula C5H8NNaO4C_5H_8NNaO_4 and its IUPAC name is sodium 2-aminopentanedioate. The structure consists of a sodium ion paired with the zwitterionic form of the glutamate anion.

Data

  • Molar Mass: 169.11 grams per mole (anhydrous form), 187.12 grams per mole (monohydrate).
  • Melting Point: Approximately 232 degrees Celsius.
  • Solubility: Highly soluble in water (about 740 grams per liter at room temperature) but insoluble in organic solvents .
Chemical Reactions Analysis

Monosodium glutamate undergoes various chemical reactions:

  1. Dissociation in Solution: When dissolved in water, monosodium glutamate dissociates into sodium ions and free glutamate ions:
    C5H8NNaO4Na++C5H8NO4C_5H_8NNaO_4\rightarrow Na^++C_5H_8NO_4^-
  2. Decomposition: At high temperatures (above 232 degrees Celsius), monosodium glutamate decomposes, potentially releasing toxic fumes containing nitrogen oxides .
  3. Maillard Reaction: Monosodium glutamate can participate in Maillard reactions during cooking when combined with sugars at high temperatures, contributing to browning and flavor development .
Mechanism of Action

Monosodium glutamate enhances flavor primarily through its interaction with taste receptors on the tongue that respond to umami flavors. When consumed, it activates specific receptors that signal the presence of savory tastes, making foods more palatable without significantly increasing sodium intake compared to table salt.

The mechanism involves:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Density: Approximately 26.2 grams per cubic centimeter for saturated solutions at 20 degrees Celsius.

Chemical Properties

  • pH Range: Solutions typically have pH values between 6.7 and 7.2.
  • Stability: Monosodium glutamate remains stable under normal cooking conditions but can degrade under extreme heat or acidic conditions .
Applications

Monosodium glutamate is widely used across various sectors:

  1. Food Industry: As a flavor enhancer in processed foods, snacks, soups, sauces, and Asian cuisine.
  2. Scientific Research: In studies related to taste perception and food science due to its unique umami flavor profile.
  3. Nutritional Supplements: Sometimes included in dietary supplements for its potential benefits related to amino acid balance .
Historical Foundations and Discovery Trajectory

Kikunae Ikeda's Isolation and Conceptualization of Umami

The discovery of monosodium glutamate (MSG) originated in 1907 with Professor Kikunae Ikeda of Tokyo Imperial University. While consuming kombu dashi (kelp broth), Ikeda identified a distinct savory taste distinct from the four established basic tastes: sweet, sour, salty, and bitter. His hypothesis posited this unique flavor—termed "umami" (from Japanese umai, "delicious")—as a fundamental fifth taste [1] [10].

Ikeda's scientific investigation involved evaporating 38 kg of kombu broth to isolate 30 g of crystalline glutamic acid. Through rigorous analysis, he confirmed glutamic acid as the compound responsible for umami. Recognizing its commercial potential, Ikeda developed a stable seasoning by neutralizing glutamic acid with sodium bicarbonate, creating monosodium glutamate (MSG). He patented this production method in April 1908, receiving approval on July 25, 1908 [1] [6]. This breakthrough established the biochemical basis of umami and positioned MSG as its purest form.

Table 1: Key Milestones in Ikeda's MSG Discovery

YearEventSignificance
1907Sensory observation of kombu dashiIdentification of distinct savory taste
1908Isolation of glutamic acid crystalsScientific validation of umami source
1908Patent for MSG production (JP 14805)Foundation for commercial application
1909Publication in Journal of Tokyo Chemical SocietyAcademic dissemination of umami theory

Early Industrial Production Methodologies

Commercial MSG production commenced in 1909 through the partnership between Ikeda and entrepreneur Saburosuke Suzuki. Their company (later Ajinomoto Corporation) pioneered the hydrolysis method:

  • Raw Material Processing: Wheat gluten or defatted soybeans treated with hydrochloric acid (20% concentration) to disrupt peptide bonds [2] [4].
  • Glutamate Isolation: Resulting hydrolysate neutralized with sodium carbonate to precipitate glutamic acid crystals.
  • Purification and Crystallization: Crude glutamate dissolved and recrystallized as pure MSG [4].

This method faced limitations, including low yield (∼5% glutamate from raw materials) and high production costs. By the 1930s, soybeans replaced wheat due to cost efficiency. The 1950s saw two innovations:

  • Chemical Synthesis (1962–1973): Using acrylonitrile as a precursor, but requiring costly optical resolution to isolate L-glutamate [4] [6].
  • Bacterial Fermentation (post-1956): Corynebacterium glutamicum cultured with molasses or sugarcane, converting sugars to glutamate via the Krebs cycle. This method achieved >80% yield and became the global standard by 1973 [4] [8].

Table 2: Evolution of MSG Production Methods

EraMethodKey ProcessYield
1909–1962Acid HydrolysisHCl digestion of plant proteins4–5%
1962–1973Chemical SynthesisAcrylonitrile → DL-glutamate → optical resolution50–60%
1956–presentFermentationMicrobial conversion of carbohydrates80–95%

Global Commercialization and Cultural Integration

MSG’s global expansion involved strategic adaptation to regional culinary practices:

  • Japan (1909): Marketed as Aji-no-moto ("essence of taste"), initially targeting households and soup manufacturers. By 1930, annual production exceeded 10 million kg [8].
  • Asia: Integrated into condiments like Thai fish sauce and Korean doenjang (soybean paste), aligning with traditional fermented flavors [6].
  • Western Markets: Faced cultural barriers due to unfamiliarity with isolated umami. Julius Maggi’s vegetable protein-based bouillon cubes (Switzerland, 1886) shared similarities but used amino acid mixtures rather than pure glutamate [10].

A 2024 Austrian sensory study (n=233) illustrated this divergence: Participants described pure MSG as "sour" or "unfamiliar," though its pleasantness correlated positively with salt appreciation when combined with food [3] [7]. By the 1970s, MSG was embedded in processed foods (snacks, soups) worldwide, with fermentation enabling production scalability to 2 million tons/year [2] [4].

Table 3: Natural vs. Processed Umami Sources

Source TypeExamplesGlutamate Content (mg/100g)
NaturalHuman breast milk22
Parmesan cheese1,200
Tomatoes250
ProcessedKombu dashi3,200
Commercial MSG78,000

Properties

CAS Number

3343-88-2

Product Name

Monosodium glutarate

IUPAC Name

sodium;5-hydroxy-5-oxopentanoate

Molecular Formula

C5H7NaO4

Molecular Weight

154.1 g/mol

InChI

InChI=1S/C5H8O4.Na/c6-4(7)2-1-3-5(8)9;/h1-3H2,(H,6,7)(H,8,9);/q;+1/p-1

InChI Key

KRMPAXDXQYLVTA-UHFFFAOYSA-M

SMILES

C(CC(=O)O)CC(=O)[O-].[Na+]

Canonical SMILES

C(CC(=O)O)CC(=O)[O-].[Na+]

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